molecular formula C6H9NOS B1321990 (2,5-Dimethyl-1,3-thiazol-4-YL)methanol CAS No. 881008-98-6

(2,5-Dimethyl-1,3-thiazol-4-YL)methanol

Cat. No.: B1321990
CAS No.: 881008-98-6
M. Wt: 143.21 g/mol
InChI Key: ZLBOUWDBGZPMTR-UHFFFAOYSA-N
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Description

(2,5-Dimethyl-1,3-thiazol-4-YL)methanol is a useful research compound. Its molecular formula is C6H9NOS and its molecular weight is 143.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Catalysis

  • Synthesis of Thiopeptide Antibiotics : (2,5-Dimethyl-1,3-thiazol-4-yl)methanol is involved in the synthesis of complex molecules like thiopeptide antibiotics. For instance, dimethyl sulfomycinamate, a product formed in the methanolysis of the antibiotic sulfomycin I, is prepared using a series of steps that involve the Bohlmann-Rahtz heteroannulation of 1-(oxazol-4-yl)enamines (Bagley et al., 2003).

Photoreactions

  • Photooxidation Studies : This compound is also used in studies of photoreactions, such as the photooxidation of 2-(4-thiazolyl)-1H-benzimidazole (thiabendazole) in methanol. The study revealed various products of photolysis, contributing to the understanding of reaction mechanisms in the presence of light (Mahran et al., 1983).

Catalysis and Chemical Reactions

  • Heterogeneously Catalysed Condensations : The compound plays a role in the acid-catalysed condensation of glycerol with various aldehydes and acetones, contributing to the formation of novel platform chemicals like [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols. These are important as precursors for derivatives of 1,3-propanediol (Deutsch et al., 2007).

Synthesis and Material Science

  • Synthesis of Complex Heterocyclic Compounds : This compound is involved in the synthesis of complex heterocyclic compounds. For example, 1,3-thiazolidine derivatives have been synthesized using cycloadditions of azomethine ylides with thioketones, demonstrating the compound's relevance in the creation of diverse chemical structures (Domagała et al., 2003).

Energy and Fuel Research

  • Cleaner Fuel Production : The compound is indirectly relevant in studies aiming to produce cleaner fuels like dimethyl ether from methanol. These studies contribute to the development of green combustion fuels, a key aspect of the “Methanol Economy” scenario (Cassone et al., 2017).

Future Directions

Thiazole derivatives, including “(2,5-Dimethyl-1,3-thiazol-4-YL)methanol”, continue to be an area of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on the design and development of new thiazole derivatives with improved pharmacological properties.

Properties

IUPAC Name

(2,5-dimethyl-1,3-thiazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NOS/c1-4-6(3-8)7-5(2)9-4/h8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBOUWDBGZPMTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101303406
Record name 2,5-Dimethyl-4-thiazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101303406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881008-98-6
Record name 2,5-Dimethyl-4-thiazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=881008-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimethyl-4-thiazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101303406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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